Cas no 2008039-39-0 (Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2008039-39-0x500.png)
Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H25NO3/c1-5-8-11(16)14(9-6-7-10-14)15-12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
- InChI Key: FOFAJOCPMANRTR-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1(C(=O)CCC)CCCC1
Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797114-0.1g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
Enamine | EN300-797114-10.0g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 | |
Enamine | EN300-797114-2.5g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 | |
Enamine | EN300-797114-5.0g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
Enamine | EN300-797114-0.05g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
Enamine | EN300-797114-0.25g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
Enamine | EN300-797114-1.0g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
Enamine | EN300-797114-0.5g |
tert-butyl N-(1-butanoylcyclopentyl)carbamate |
2008039-39-0 | 95.0% | 0.5g |
$671.0 | 2025-03-21 |
Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester Related Literature
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester
Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 2008039-39-0): A Comprehensive Overview
Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester, identified by its CAS number 2008039-39-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a cyclopentyl group and a tert-butyl ester moiety, contribute to its distinct chemical properties and reactivity patterns.
The synthesis of Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester involves a series of well-established organic reactions, including nucleophilic substitution and esterification processes. The cyclopentyl ring introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. Additionally, the tert-butyl ester group enhances the stability of the molecule under various conditions, making it a valuable intermediate in synthetic protocols.
In recent years, there has been a growing interest in carbamate derivatives as pharmacological agents due to their ability to modulate enzyme activity and receptor binding. Research has demonstrated that carbamates can serve as potent inhibitors of various enzymes involved in metabolic pathways and signal transduction processes. For instance, studies have shown that derivatives of carbamic acid exhibit inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. The structural motif present in Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester may contribute to its potential as a carbonic anhydrase inhibitor by providing specific interactions with the enzyme's active site.
The tert-butyl ester group in this compound not only enhances its stability but also influences its solubility and bioavailability. These properties are critical considerations in drug design, as they can significantly impact the compound's pharmacokinetic profile. Recent advancements in computational chemistry have enabled researchers to predict and optimize these properties using molecular modeling techniques. By leveraging such tools, scientists can fine-tune the structure of Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester to enhance its therapeutic potential while minimizing unwanted side effects.
Beyond its potential as an enzyme inhibitor, Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester has shown promise in other areas of pharmaceutical research. For example, it has been investigated as a precursor for the synthesis of more complex molecules with enhanced biological activity. The cyclopentyl group provides a versatile scaffold for further functionalization, allowing chemists to explore a wide range of structural modifications. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
The synthesis of this compound typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the carbamate bond through nucleophilic substitution followed by esterification to introduce the tert-butyl group. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve efficiency and selectivity. These methods not only streamline the synthetic process but also reduce waste generation, aligning with green chemistry principles.
In conclusion, Carbamic acid, N-[1-(1-oxobutyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 2008039-39-0) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Its synthesis presents both challenges and opportunities for chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in drug discovery and development.
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